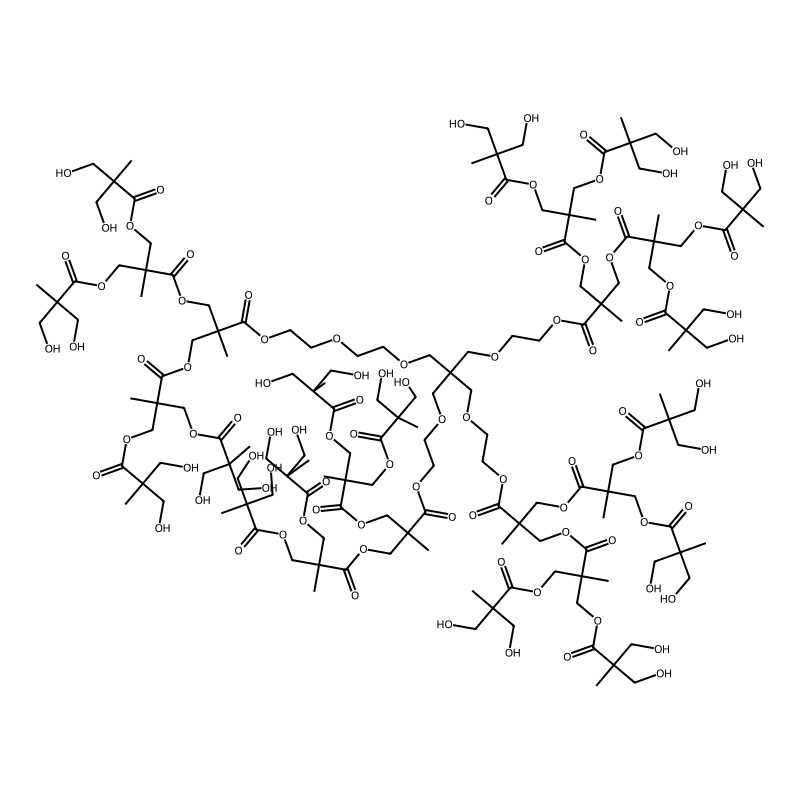Alh-32-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Aluminium hydride, with the chemical formula , is a compound consisting of aluminium and hydrogen. It is a white crystalline solid at room temperature and is known for its strong reducing properties. Aluminium hydride can exist in several polymorphic forms, including alpha, beta, and gamma phases, each differing in their crystallographic structures and thermal stability. The compound is highly reactive, particularly with water and air, leading to the release of hydrogen gas upon decomposition. This property makes it a subject of interest in various chemical applications, especially in organic synthesis and hydrogen storage technologies.
- Reduction Reactions: It is widely used as a reducing agent in organic chemistry. For instance, it can reduce carbonyl compounds to alcohols and esters to alcohols as well. The general reaction can be represented as:
- Formation of Methane: Under specific conditions, aluminium hydride can reduce carbon dioxide to methane:
- Hydrolysis: When reacted with water, aluminium hydride decomposes to produce aluminium hydroxide and hydrogen gas:
Aluminium hydride can be synthesized using several methods:
- Lithium Aluminium Hydride Reduction: One common method involves the reaction of lithium aluminium hydride with aluminium chloride in an ether solution:
- High-Pressure Hydrogenation: Aluminium can be hydrogenated under high pressure (approximately 10 GPa) and high temperature (around 600 °C) to form aluminium hydride.
- Electrochemical Methods: Aluminium hydride can also be produced via electrochemical reduction processes involving aluminium electrodes.
The applications of aluminium hydride are diverse:
- Reducing Agent: It is extensively used in organic synthesis for the reduction of various functional groups.
- Hydrogen Storage: Due to its ability to release hydrogen gas upon decomposition, aluminium hydride is considered for use in hydrogen storage systems.
- Fuel Cells: Research is ongoing into its potential use as a fuel source in portable fuel cell applications.
Interaction studies involving aluminium hydride primarily focus on its reactivity with other compounds. Notably, it forms adducts with Lewis bases and can react with organohalides under specific conditions. Its interactions are crucial for understanding its behavior in synthetic chemistry and potential applications in material science.
Several compounds share similarities with aluminium hydride due to their chemical properties or structural characteristics. Here is a comparison:
| Compound Name | Formula | Key Features | Uniqueness |
|---|---|---|---|
| Lithium Aluminium Hydride | Strong reducing agent, more stable than AlH₃ | Higher reactivity with a wider range of substrates | |
| Borane | Reducing agent for carbonyls | Less stable than aluminium hydride | |
| Sodium Borohydride | Commonly used reducing agent | More stable than both AlH₃ and LiAlH₄ | |
| Calcium Hydride | Used for hydrogen generation | Less reactive compared to aluminium hydride |
Aluminium hydride's unique properties stem from its specific reactivity patterns and the ability to release hydrogen efficiently, making it distinct among these similar compounds. Its application in hydrogen storage and organic synthesis further highlights its importance in modern chemistry.







